tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate
Overview
Description
“tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a commonly used protecting group for amines . It is often used in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Scientific Research Applications
Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate has been widely used in scientific research for its various applications. It has been used for the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and pharmaceuticals. It has also been used in the study of enzyme mechanisms and the development of drugs. In addition, this compound has been used in the synthesis of polymers, as well as in the study of biochemical and physiological processes.
Mechanism of Action
Target of Action
Tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate, also known as tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate, is a Boc-protected amino compound . The primary targets of this compound are amino groups in organic molecules . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis of amino acids and peptides .
Mode of Action
The compound acts by protecting the amino groups during peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an excellent protective group . The protection of amino groups is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It is involved in the protection of amino groups, which prevents them from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule . After the desired reactions have taken place, the Boc group can be removed to reveal the original amino group .
Pharmacokinetics
The properties of the boc group suggest that it would be stable under physiological conditions until it is deliberately removed through the application of acidic conditions .
Result of Action
The result of the action of this compound is the protection of amino groups during the synthesis of complex organic molecules . This allows for the selective reaction of other functional groups in the molecule, facilitating the synthesis of a wide range of peptides .
Action Environment
The action of this compound is influenced by the pH and temperature of the environment . The Boc group is stable under a wide range of conditions, but can be removed under acidic conditions . Therefore, the efficacy of this compound as a protective group can be controlled by adjusting the acidity of the environment .
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in lab experiments is its versatility. It can be used to synthesize a wide range of compounds and can be used in a variety of biochemical and physiological studies. In addition, this compound is relatively stable and has a low toxicity, making it a safe compound to work with. However, this compound is not suitable for use in high-temperature reactions, as it is not very thermally stable.
Future Directions
The potential applications of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate in scientific research are vast. One of the most promising areas of research is the development of new drugs and therapeutics. This compound could be used to synthesize novel compounds that could be used to treat a variety of diseases. In addition, this compound could be used to study the mechanisms of action of existing drugs, as well as to develop new drugs with improved efficacy. Additionally, this compound could be used to develop new polymers and materials with enhanced properties. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and their interactions with biological systems.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAAIMSAXXWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584918 | |
Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
521964-59-0 | |
Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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